molecular formula C11H11Cl2NO2 B14569836 (3,4-Dichlorophenyl)methyl 3-aminobut-2-enoate CAS No. 61312-28-5

(3,4-Dichlorophenyl)methyl 3-aminobut-2-enoate

Cat. No.: B14569836
CAS No.: 61312-28-5
M. Wt: 260.11 g/mol
InChI Key: JHYSHNNTSZKACR-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methyl 3-aminobut-2-enoate is an organic compound that features a dichlorophenyl group attached to a methyl 3-aminobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methyl 3-aminobut-2-enoate typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-aminobut-2-enoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methyl 3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,4-Dichlorophenyl)methyl 3-aminobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the dichlorophenyl group enhances its potential for various chemical transformations and interactions with biological targets.

Properties

CAS No.

61312-28-5

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 3-aminobut-2-enoate

InChI

InChI=1S/C11H11Cl2NO2/c1-7(14)4-11(15)16-6-8-2-3-9(12)10(13)5-8/h2-5H,6,14H2,1H3

InChI Key

JHYSHNNTSZKACR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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